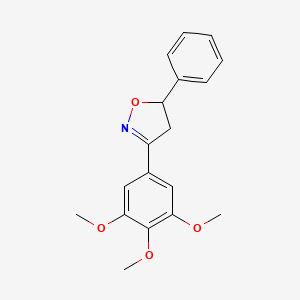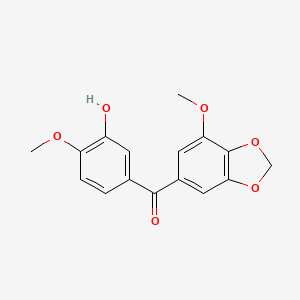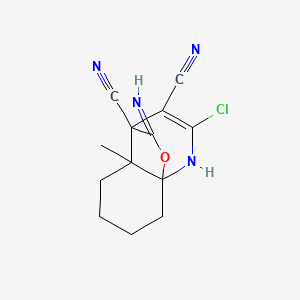
5-Phenyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIMETHOXY-5-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL METHYL ETHER is a complex organic compound that features a combination of methoxy groups, a phenyl ring, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring. This intermediate is then subjected to further reactions to introduce the methoxy groups and the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-5-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,3-DIMETHOXY-5-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups and phenyl ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-DIMETHOXY-5-(4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL METHYL ETHER
- 2,3-DIMETHOXY-5-(5-PHENYL-3-ISOXAZOLYL)PHENYL METHYL ETHER
- 2,3-DIMETHOXY-5-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL ETHYL ETHER
Uniqueness
2,3-DIMETHOXY-5-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL METHYL ETHER is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-phenyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C18H19NO4/c1-20-16-9-13(10-17(21-2)18(16)22-3)14-11-15(23-19-14)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3 |
InChI Key |
JXUXYQNZLMEYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11054566.png)

![3-({[1-(4-Fluorobenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054584.png)
![3-(3,4-dimethoxyphenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054589.png)

methanone](/img/structure/B11054602.png)
![N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11054608.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11054619.png)
![Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate](/img/structure/B11054623.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054631.png)
![(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B11054640.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B11054641.png)
![2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11054652.png)
![2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B11054655.png)
